molecular formula C19H25N5O2S2 B2641984 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide CAS No. 898436-62-9

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide

Cat. No. B2641984
CAS RN: 898436-62-9
M. Wt: 419.56
InChI Key: YEKSGKAAKOOALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide, also known as CTU, is a chemical compound that has been widely studied for its potential use in various scientific research applications.

Scientific Research Applications

Cascade Reactions of Thioureido-Acetamides Thioueido-acetamides, such as 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide, are valuable in synthesizing various heterocycles. They can form 2-iminothiazoles, thioparabanic acids, 5,5-diaryl-thiohydantoins, and more in one-pot cascade reactions, showcasing excellent atom economy (Schmeyers & Kaupp, 2002).

Electrochemical Oxidative Intramolecular Bond Formation Electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas leads to the synthesis of various 1,2,4-thiadiazole derivatives. This method is catalyst- and oxidant-free, offering a green approach to heterocyclic chemistry (Yang et al., 2020).

Anticancer Screening of Imidazothiadiazole Analogs N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, derived from N-aryl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamides, have shown promising results in anticancer screenings, particularly against breast cancer (Abu-Melha, 2021).

Glutaminase Inhibitors for Cancer Therapy Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been developed as potent inhibitors of kidney-type glutaminase, showing efficacy in attenuating the growth of lymphoma B cells. This research underscores the therapeutic potential of these compounds in cancer treatment (Shukla et al., 2012).

Novel Synthesis for Antitumor Evaluation The synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has revealed significant antitumor activities. This approach emphasizes the potential of these compounds in developing novel cancer therapies (Shams et al., 2010).

properties

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S2/c25-16(20-12-11-14-7-3-1-4-8-14)13-27-19-24-23-18(28-19)22-17(26)21-15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKSGKAAKOOALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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